
3-氯-N,N-二甲基-3-苯基丙烷-1-胺
描述
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine is a chemical compound with the molecular formula C11H17Cl2N . It is also known as 3-chloro-N,N-dimethyl-1-phenylpropan-1-amine hydrochloride . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine consists of 11 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The molecular weight of the compound is 234.16 .Physical And Chemical Properties Analysis
The compound has a melting point of 135-137 °C . The molecular weight of the compound is 234.16 .科学研究应用
药物研究:抗抑郁药开发
该化合物在结构上与用于治疗抑郁症和焦虑症的药物有关。 它与已知的5-羟色胺再摄取抑制剂 (SSRI) 的结构相似性表明它在开发新型抗抑郁药方面具有潜在的应用 .
神经科学:突触膜研究
在神经科学领域,该化合物已被用于研究大鼠脑突触浆膜 (SPM) 双层结构和 Na+/K(+)-ATPase 活性的扰动。 这项研究对于理解结构相关的药物对脑功能的影响至关重要 .
材料科学:腐蚀抑制
在材料科学领域,3-氯-N,N-二甲基-3-苯基丙烷-1-胺已被研究用于抑制 X80 钢在油田酸化环境中的腐蚀。 这突出了它作为腐蚀抑制剂的潜力,这对于延长工业材料的使用寿命至关重要.
化学合成:阿托莫西汀的中间体
该化合物是阿托莫西汀合成的中间体,阿托莫西汀是一种主要用于治疗注意力缺陷多动障碍 (ADHD) 的药物。 它在合成过程中的作用对于生产这种治疗剂至关重要 .
性健康:早泄的治疗
作为一种潜在的 SSRI,该化合物也正在被探索用于治疗男性性功能障碍,尤其是早泄 (PE)。 这项研究可能导致新的治疗方法,改善受影响个体的健康状况 .
分析化学:HPLC 色谱柱开发
该化合物的特性在高效液相色谱 (HPLC) 色谱柱的开发中非常有用。 这些色谱柱对于分离和分析各种研究和工业应用中的复杂混合物至关重要 .
毒理学:安全性分析
鉴于它与其他具有已知毒理学特征的化合物在结构上的相似性,3-氯-N,N-二甲基-3-苯基丙烷-1-胺可用于毒理学研究,以预测相关化合物的安全性及副作用 .
有机化学:合成中的试剂
该化合物可以作为有机合成中的试剂,有助于形成各种有机化合物。 它与不同化学基团的反应性使其成为合成化学中的多功能工具 .
安全和危害
属性
IUPAC Name |
3-chloro-N,N-dimethyl-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-13(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZCUHMWDKUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

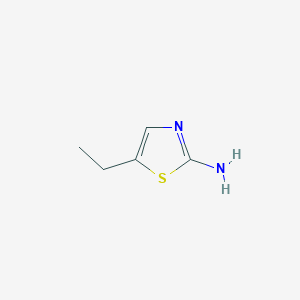

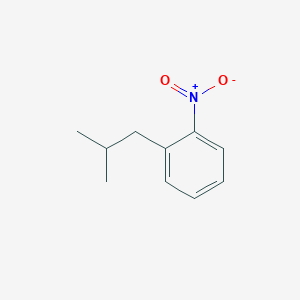
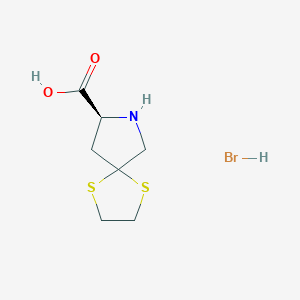
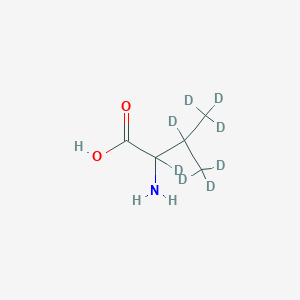
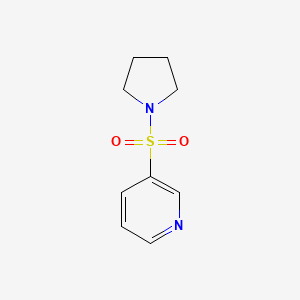



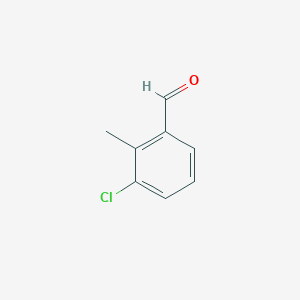

![2-Bromothieno[3,2-b]pyridine](/img/structure/B1590167.png)

